7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C14H6N4O2 It is a derivative of indeno[1,2-b]pyrazine, characterized by the presence of methoxy, oxo, and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves the condensation of ninhydrin with 2,3-diaminomaleonitrile in a dry solvent such as acetonitrile (MeCN) . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases (USPs). By inhibiting these enzymes, the compound can modulate the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation within cells . This inhibition can lead to the stabilization of specific proteins and affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A closely related compound with similar structural features and biological activities.
Indeno[1,2-b]pyrazine derivatives: Various derivatives with different substituents that exhibit unique chemical and biological properties.
Uniqueness
7-Methoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
132286-19-2 |
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Molecular Formula |
C14H6N4O2 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
7-methoxy-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H6N4O2/c1-20-7-2-3-8-9(4-7)14(19)13-12(8)17-10(5-15)11(6-16)18-13/h2-4H,1H3 |
InChI Key |
VNEKQHNZUGFLEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=C(N=C3C2=O)C#N)C#N |
Origin of Product |
United States |
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